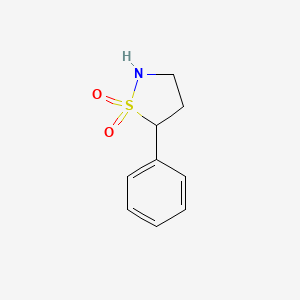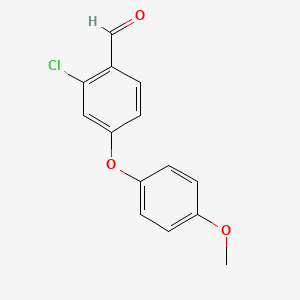
2-Chloro-4-(4-methoxyphenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been used to degrade various organic pollutants, including pharmaceutical compounds from aqueous mediums. Research on these processes highlights the critical role of certain organic molecules in enhancing the degradation efficiency of pollutants, which may have implications for compounds like 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde in environmental remediation applications (Qutob et al., 2022).
Lignin Acidolysis and Polymerization
The study of lignin model compounds and their acidolysis provides insights into the chemical mechanisms that could be relevant for modifying or breaking down complex organic structures, including those related to this compound. This research has implications for the development of new materials and chemicals from renewable resources (Yokoyama, 2015).
Environmental Remediation
Research on the sorption of phenoxy herbicides to soil and minerals addresses the environmental fate and behavior of specific organic compounds, which could relate to understanding how derivatives like this compound interact with environmental matrices. This knowledge is crucial for developing strategies for the remediation of contaminated sites (Werner et al., 2012).
Catalytic Oxidation for Chemical Synthesis
The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the potential for using catalysts to convert complex organic molecules into valuable chemical intermediates. This area of research may offer insights into the conversion processes that could apply to this compound for the synthesis of fine chemicals or pharmaceutical intermediates (Tarabanko & Tarabanko, 2017).
Wastewater Treatment
Studies on the treatment options for reclaiming wastewater from the pesticide industry highlight the challenges and solutions for removing toxic pollutants from industrial effluents. Insights from this research could be applicable to the treatment and disposal of waste containing compounds like this compound, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of tetrahydroisoquinolinones , suggesting potential interactions with enzymes involved in these pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is currently unavailable . As such, its impact on bioavailability cannot be accurately determined at this time.
Result of Action
Similar compounds have been used as building blocks in the synthesis of other molecules , suggesting that it may have a role in facilitating certain chemical reactions.
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-11-4-6-12(7-5-11)18-13-3-2-10(9-16)14(15)8-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYNFVURVANVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
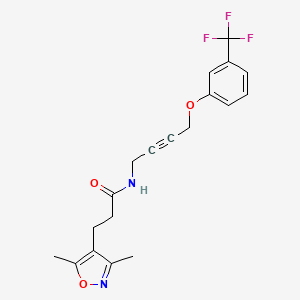

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)
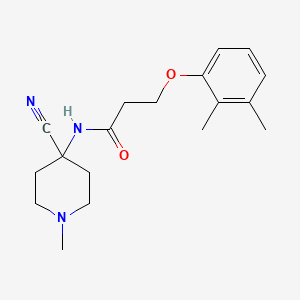
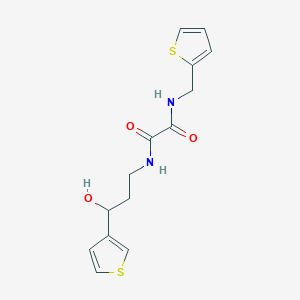
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)
